2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole (abbreviated as 2-CBP) is a heterocyclic compound containing a piperazine ring and a benzothiazole ring. It is a relatively new compound that is gaining attention in the scientific community due to its potential uses in medicinal and laboratory applications.
Wissenschaftliche Forschungsanwendungen
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole has been studied for its potential use as an anti-inflammatory, antifungal, and antibacterial agent. It has also been studied for its potential use as an anticancer drug, and for its ability to inhibit the growth of certain types of cancer cells. Additionally, 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Wirkmechanismus
The exact mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole is not yet fully understood. However, it is believed that 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole is able to modulate the activity of certain proteins and enzymes, which in turn can affect the activity of various cellular processes. For example, 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of certain types of bacteria and fungi, and inhibit the growth of certain types of cancer cells. Additionally, 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole has been shown to have antioxidant and neuroprotective effects, and to modulate the activity of certain proteins and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole is its low toxicity. This makes it a safe and effective compound for use in laboratory experiments. Additionally, 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole is relatively easy to synthesize, and can be synthesized in a variety of ways. However, 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole is not yet widely used in laboratory experiments, and its exact mechanism of action is still not completely understood.
Zukünftige Richtungen
The potential future applications of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole are numerous. It could be used as an anti-inflammatory, antifungal, and antibacterial agent. It could also be used as an anticancer drug, and for the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole could be studied for its potential use in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease. Finally, 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole could be studied for its potential use in the development of new drugs, such as antibiotics, antivirals, and antifungals.
Synthesemethoden
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole can be synthesized in several ways. One method involves the reaction of 4-chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride with cyclohexanecarboxylic acid in the presence of sodium amide. After the reaction is complete, the product is isolated and purified by column chromatography.
Eigenschaften
IUPAC Name |
cyclohexyl-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-14-12-15(2)18-17(13-14)25-20(21-18)23-10-8-22(9-11-23)19(24)16-6-4-3-5-7-16/h12-13,16H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCHYUMHYSNLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.